[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol
CAS No.:
Cat. No.: VC14559761
Molecular Formula: C20H17F6N5O2
Molecular Weight: 473.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17F6N5O2 |
|---|---|
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | [5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol |
| Standard InChI | InChI=1S/C20H17F6N5O2/c21-19(22,23)13-3-1-12(2-4-13)18(20(24,25)26)7-9-31(10-8-18)15-6-5-14(27-28-15)17-30-29-16(11-32)33-17/h1-6,32H,7-11H2 |
| Standard InChI Key | TVGUBMHUHTULAD-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
T-3764518 has the molecular formula C₂₀H₁₇F₆N₅O₂ and a molecular weight of 473.4 g/mol. Its IUPAC name reflects a piperidin-1-yl pyridazine derivative fused with a 1,3,4-oxadiazole ring and a terminal methanol group. Key structural elements include:
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Piperidine ring: Substituted at the 4-position with a trifluoromethyl group and a 4-(trifluoromethyl)phenyl moiety.
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Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, linked to the piperidine.
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1,3,4-Oxadiazole: A five-membered heterocycle containing one oxygen and two nitrogen atoms, known for enhancing metabolic stability in drug candidates.
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Trifluoromethyl groups: Electron-withdrawing substituents that improve lipophilicity and bioavailability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₇F₆N₅O₂ |
| Molecular Weight | 473.4 g/mol |
| IUPAC Name | [5-[6-[4-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol |
| SMILES | C1CN(CCC1(C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F)C3=NN=C(C=C3)C4=NN=C(O4)CO |
| InChI Key | TVGUBMHUHTULAD-UHFFFAOYSA-N |
| PubChem CID | 124192339 |
Synthesis and Structural Optimization
Challenges in Purification
The presence of multiple stereocenters and hydrophobic groups complicates purification. Techniques such as column chromatography (using silica gel or reverse-phase matrices) and crystallization (in cyclopentane/cyclohexane) are likely employed to achieve >99% purity .
Intellectual Property and Applications
Patent Landscape
T-3764518 is protected under patents filed via WIPO PATENTSCOPE, indicating industrial interest in its therapeutic applications. Specific claims likely cover:
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Composition-of-matter for neurodegenerative or oncological disorders.
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Methods of synthesis leveraging transition metal catalysis.
Table 2: Structural Analogues and Their Applications
| Compound | Core Structure | Therapeutic Area | Reference |
|---|---|---|---|
| T-3764518 | Piperidine-oxadiazole | HDAC inhibition | |
| Trifluoxystrobin | Trifluoromethyl phenyl | Agrochemicals | |
| TFMO-12 | 1,2,4-Oxadiazole | CNS disorders |
Future Directions
Research Priorities
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In vitro HDAC profiling: Validate selectivity against class IIa HDAC isoforms (HDAC4, HDAC5, HDAC7, HDAC9).
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Pharmacokinetic studies: Assess oral bioavailability and half-life in rodent models.
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Crystallography: Resolve the compound’s binding mode using X-ray or cryo-EM.
Regulatory Considerations
Given the compound’s research-only status, preclinical toxicity studies (e.g., Ames test, hERG assay) are essential before clinical translation.
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